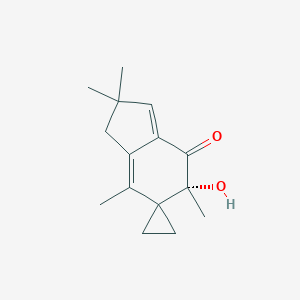
Borane-d3 (1M in THF)
概要
説明
Synthesis Analysis
The synthesis of Borane-d3 (1M in THF) involves the reaction of borane with THF. This process yields a stable complex that can efficiently reduce a range of organic compounds. Notably, borane complexes, such as Borane-d3 in THF, have been synthesized through reactions involving lithium bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-1,3,2-diazaborol-2-ide, demonstrating the versatility of borane in forming reductive agents (Nozaki et al., 2010).
Molecular Structure Analysis
The molecular structure of Borane-d3 (1M in THF) complexes, including sigma-borane complexes, has been elucidated through various characterization techniques. For instance, the sigma-borane complex of iridium was determined using neutron diffraction, revealing a B-H sigma-bond with an elongated B-H bond distance, indicative of the complex's unique structural characteristics (Hebden et al., 2008).
Chemical Reactions and Properties
Borane-d3 (1M in THF) participates in various chemical reactions, including the reduction of ferrocenyl derivatives and the activation of H-H and Si-H bonds. Its ability to efficiently reduce ferrocenyl derivatives if they contain oxygen at the α position highlights its selectivity and reductive strength (Routaboul et al., 2001). Moreover, the activation of H-H and Si-H bonds by Borane-d3 (1M in THF) through a σ-bond metathesis mechanism demonstrates its role in facilitating bond activation and exchange reactions (Nikonov et al., 2012).
科学的研究の応用
Hydrogen Production from Ammonia Borane
Ammonia borane is a compound that has garnered significant interest in the field of hydrogen production due to its high hydrogen content. Borane-d3 (1M in THF) plays a crucial role in this process as a potential source for hydrogen generation. Research has shown that various catalysts, including noble metals like Ru, Rh, Pd, and Pt, as well as non-noble metals such as Co, Ni, Fe, and Cu, can facilitate the hydrolysis of ammonia borane, thereby releasing hydrogen. This process is especially relevant for creating more efficient and sustainable energy systems. Multi-metal catalyst systems have demonstrated higher catalytic activity compared to single-metal systems, indicating the importance of borane complexes in optimizing the production of hydrogen from ammonia borane at room temperature (Ceren Yuksel Alpaydin, Senem Karahan Gülbay, & C. Colpan, 2020).
Boron Nutrition in Plants
Another application of borane-d3 (1M in THF) in scientific research is related to the study of boron nutrition in plants. Boron is a crucial micronutrient for plants, involved in cell wall structure and reproductive growth. Developing a boron-buffered solution culture system has enabled controlled studies on plant boron nutrition, offering insights into the optimal boron requirements for various plant species. This research contributes to agricultural sciences by improving understanding of boron's role in plant health and productivity, thereby informing more effective fertilization and crop management practices (A. Asad, R. Bell, B. Dell, & L. Huang, 2004).
Wastewater Treatment Technologies
Borane-d3 (1M in THF) and related boron compounds find applications in wastewater treatment technologies as well. Electrochemical technologies, such as electrocoagulation and electrooxidation, can be utilized for the removal of contaminants, including boron species, from wastewater. These technologies offer a promising approach to treating wastewater in a more environmentally friendly and efficient manner. The use of boron-doped electrodes, in particular, has shown potential in enhancing the electrooxidation process, making it more effective in degrading refractory pollutants and recovering valuable metals from wastewater streams (Guohua Chen, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
trideuterioborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVGPXVDQYIDP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
16.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borane-d3 (1M in THF) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

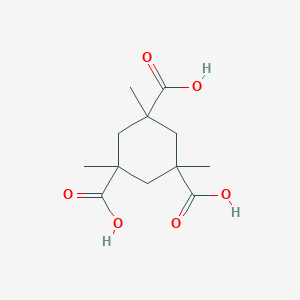
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
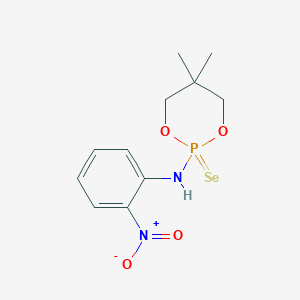
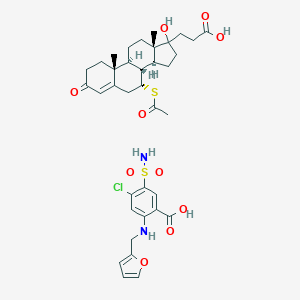
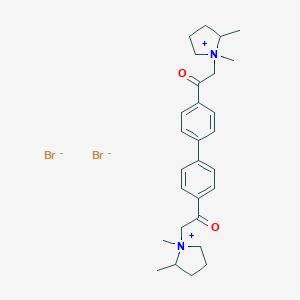
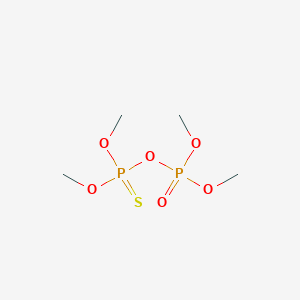
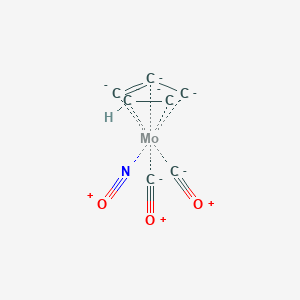
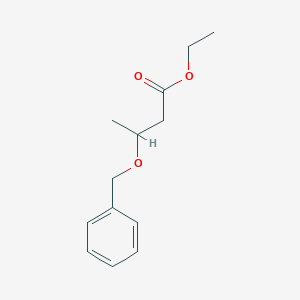
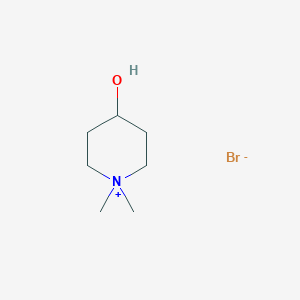
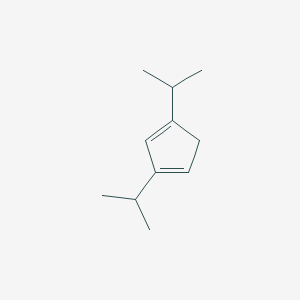
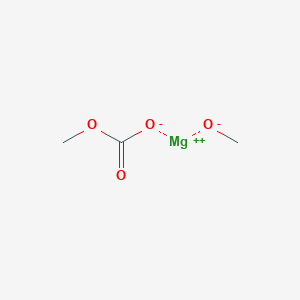
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
